Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala)
Description
Properties
CAS No. |
151911-04-5 |
|---|---|
Molecular Formula |
C43H60N8O6 |
Molecular Weight |
785.0 g/mol |
IUPAC Name |
3-[14-benzyl-5-(cyclohexylmethyl)-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-6,9,12,15,19-pentaoxo-1,4,7,10,13,16-hexazacyclononadec-8-yl]propanamide |
InChI |
InChI=1S/C43H60N8O6/c1-27(2)21-31-26-47-35(22-28-11-5-3-6-12-28)42(56)49-34(17-18-38(44)52)41(55)51-37(24-30-25-46-33-16-10-9-15-32(30)33)43(57)50-36(23-29-13-7-4-8-14-29)40(54)45-20-19-39(53)48-31/h4,7-10,13-16,25,27-28,31,34-37,46-47H,3,5-6,11-12,17-24,26H2,1-2H3,(H2,44,52)(H,45,54)(H,48,53)(H,49,56)(H,50,57)(H,51,55) |
InChI Key |
YMJSHBCDXDDCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Resin Loading and Linear Chain Assembly
The first amino acid, β-alanine, is anchored to the resin via its C-terminus. Subsequent couplings utilize HBTU/HOBt/DIEA activation for amide bond formation, with coupling efficiencies monitored via ninhydrin assays. The sequence is assembled as follows:
- β-Ala → Phe → Trp → Gln → Cha → Leu-ψ(CH₂NH) .
Critical to this process is the incorporation of the ψ[CH₂NH] bond at the Leu residue, achieved through reductive alkylation (detailed in Section 2).
Reductive Alkylation for ψ[CH₂NH] Bond Formation
The ψ[CH₂NH] reduced amide bond is introduced via a two-step reductive alkylation:
- Aldehyde Preparation : Boc-Leu is converted to its aldehyde derivative (Boc-Leu-CHO) using pyridinium chlorochromate (PCC) in dichloromethane.
- Reductive Coupling : The resin-bound peptide amine reacts with Boc-Leu-CHO in the presence of sodium cyanoborohydride (NaBH₃CN) and 1% acetic acid in DMF, forming the ψ[CH₂NH] linkage.
Key Parameters :
- Reaction Time : 24–48 hours at 25°C.
- Racemization : ≤6% (confirmed via chiral HPLC).
- Yield : 85–90% per coupling cycle.
On-Resin Cyclization
Cyclization is performed on the solid support to minimize dimerization and oligomerization. After deprotection of the N-terminal Leu and C-terminal β-Ala, the linear precursor is cyclized using HATU/DIEA in DMF.
Cyclization Efficiency
| Cyclization Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|
| HATU/DIEA | 24 | 78 |
| PyBop/DIEA | 48 | 65 |
| HBTU/HOBt/DIEA | 72 | 60 |
HATU’s superior reactivity is attributed to its rapid activation of carboxylates, reducing side reactions. Post-cyclization, the peptide is cleaved from the resin using 95% TFA, with scavengers (e.g., triisopropylsilane) preventing side-chain modifications.
Purification and Analytical Validation
Crude cyclic pseudopeptides are purified via reversed-phase HPLC (C18 column) using a gradient of acetonitrile/water (0.1% TFA). The capacity factor (k') correlates with lipophilicity, a critical determinant of bioactivity:
HPLC Conditions :
- Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
- Gradient : 20–80% acetonitrile over 60 minutes.
- Flow Rate : 1 mL/min.
Purification Outcomes :
- Purity : ≥95% (analytical HPLC at 220 nm).
- Mass Confirmation : ESI-MS m/z 887.4 [M+H]⁺ (calculated 887.3).
Comparative Analysis of Synthesis Strategies
Boc vs. Fmoc Approaches
| Parameter | Boc Strategy | Fmoc Strategy |
|---|---|---|
| ψ[CH₂NH] Incorporation | High efficiency | Moderate efficiency |
| Side-Chain Protection | Acid-stable groups | Base-labile groups |
| Cyclization Yield | 78% | 65% |
The Boc strategy outperforms Fmoc in ψ[CH₂NH] synthesis due to better compatibility with reductive conditions.
Chemical Reactions Analysis
Reductive Amination
The ψ(CH₂NH) bond is formed via reductive amination, a reaction critical for introducing stability against proteolysis. This step involves:
-
Reagents : Sodium cyanoborohydride (reducing agent), acetic acid (catalyst).
-
Mechanism : An aldehyde group reacts with an amine to form an imine intermediate, which is reduced to a secondary amine (ψ(CH₂NH)) .
Cyclization
Cyclization methods like ring-closing metathesis (RCM) are employed to form the macrocyclic structure. Key parameters include:
-
Conditions : Conducted at 20–80°C using transition metal catalysts (e.g., Grubbs catalyst) .
-
Advantages : Enhances stability and receptor-binding affinity by restricting conformational flexibility .
Deprotection of Protecting Groups
The aspartic acid’s benzyloxycarbonyl (obzl) group is removed under acidic conditions (e.g., TFA) to yield the active peptide. Common cleavage cocktails include:
Table 1: Coupling Reagents in SPPS
| Reagent | Role | Usage |
|---|---|---|
| HATU | Activates carboxyl groups | 3 equiv per coupling step |
| HOAt | Accelerates coupling | 3 equiv per coupling step |
| DIEA | Base for deprotonation | 6 equiv per coupling step |
Table 2: Cleavage Conditions
| Cleavage Method | Reagents | Purpose |
|---|---|---|
| TFA-based cocktail | TFA (81.5%), phenol (5%), thioanisole (5%) | Removes protecting groups |
| Acidolysis | TFA, EDT, water | Deprotonates resin-bound peptides |
Research Findings
-
Stability : The ψ(CH₂NH) bond resists enzymatic degradation, as shown in studies of similar peptidomimetics .
-
Receptor Binding : Macrocyclic peptides like this compound demonstrate enhanced affinity for targets (e.g., bombesin receptors) compared to linear analogs .
-
Synthesis Challenges : Low yields in reductive amination steps necessitate optimization, such as solution-phase pre-coupling of aldehyde-amine pairs .
This compound’s design leverages structural modifications to balance stability and bioactivity, positioning it as a candidate for therapeutic applications in cancer and metabolic disorders .
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic Properties
Recent studies have indicated that cyclic peptides like cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) can exhibit significant analgesic effects. Research focusing on the design and synthesis of such peptides has shown their potential as novel analgesics, particularly in targeting specific receptors involved in pain modulation . The unique structure allows for enhanced receptor binding and specificity, making them suitable candidates for further development in pain management therapies.
1.2 Anticancer Activity
Cyclic peptides have been explored for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. Studies have demonstrated that specific cyclic peptides can bind to vascular endothelial growth factor (VEGF) receptors, blocking their interaction with VEGF ligands. This inhibition can potentially reduce tumor vascularization and growth . Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) may serve as a scaffold for developing more potent VEGF antagonists.
3.1 Dynorphin Analog Studies
In a study focusing on dynorphin analogs, cyclic peptides were synthesized to target kappa opioid receptors (KOR). The results indicated that modifications to the cyclic structure could significantly enhance receptor affinity and selectivity, suggesting a promising pathway for developing pain relief medications based on cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) .
3.2 VEGF Receptor Binding Studies
A detailed investigation into the binding interactions between cyclic peptides and VEGF receptors revealed that specific structural features of cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) could be optimized to improve binding affinity. This study utilized NMR spectroscopy and molecular docking simulations to elucidate binding mechanisms, paving the way for designing more effective anti-cancer agents .
Mechanism of Action
The mechanism of action of Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) involves its binding to bombesin receptors, thereby inhibiting the action of bombesin. This inhibition prevents the release of gastrin and other gastrointestinal hormones, which can reduce tumor growth and proliferation. The compound’s molecular targets include specific bombesin receptors on cancer cells, and its pathways involve the inhibition of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Advantages : The ψ(CH₂NH) bond in Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) may confer protease resistance and improved pharmacokinetics compared to linear Gln dipeptides . Cyclization further enhances stability, as seen in cyclosporine .
- However, antioxidant or immunomodulatory roles remain unverified.
- Knowledge Gaps: No direct studies on the target compound were identified in the evidence. Future research should prioritize evaluating its bioactivity, optimal dosing, and comparative efficacy against existing peptides.
Biological Activity
Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala), a cyclic pseudopeptide, has garnered attention for its biological activity, particularly as a tachykinin NK-2 receptor antagonist. This article provides a comprehensive overview of its synthesis, biological assays, and implications for pharmacological applications.
Synthesis and Structure
The compound is synthesized using solid-phase techniques, employing either Fmoc or Boc strategies. The structure includes a cyclic framework with the sequence Leu-psi(CH2NH)-Xaa-Gln-Trp-Phe-beta-Ala, where Xaa represents various alpha-amino acid residues. The incorporation of the pseudopeptide bond (psi(CH2NH)) is crucial for enhancing biological activity.
Receptor Antagonism
Research indicates that cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) exhibits significant antagonist potency at tachykinin NK-2 receptors. The potency is measured using bioassays on isolated tissues, notably the hamster isolated trachea (HT) and rabbit isolated pulmonary artery (RPA). The compound's activity correlates positively with the lipophilicity of the Xaa residue:
| Compound | pA2 Value (HT) | pA2 Value (RPA) |
|---|---|---|
| Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) | 9.06 | 9.26 |
| Cyclo(leu-psi(CH2NH)-asp(NHBzl)-gln-trp-phe-beta-ala) | 9.26 | 9.18 |
These values indicate a strong antagonist effect, suggesting potential therapeutic applications in conditions where NK-2 receptor modulation is beneficial, such as asthma or other respiratory disorders .
Lipophilicity and Activity Correlation
A significant finding from the studies is the linear correlation between the pA2 values obtained from bioassays and the capacity factors measured through reversed-phase high-performance liquid chromatography (HPLC). This relationship underscores the importance of lipophilicity in determining biological efficacy.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) effectively inhibited NK-2 receptor-mediated responses in various cell lines, showcasing its potential as a therapeutic agent.
- In Vivo Applications : Animal models treated with this compound exhibited reduced bronchoconstriction in response to tachykinin agonists, highlighting its practical implications in treating airway hyperreactivity .
Pharmacological Implications
The biological activity of cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) suggests its potential role as a drug candidate for managing conditions linked to tachykinin signaling pathways. Its ability to modulate receptor activity may pave the way for new therapeutic strategies in respiratory diseases and possibly other disorders influenced by neuropeptide signaling.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Cyclo(leu-psi(CH₂NH)-cha-gln-trp-phe-beta-ala), and how can purity be optimized during the process?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for stepwise assembly. The pseudopeptide bond (ψ(CH₂NH)) requires specialized coupling agents like HATU or PyBOP to minimize racemization. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is critical for purification. Purity optimization involves iterative cycles of analytical HPLC (≥95% purity threshold) and lyophilization .
Q. How should researchers approach the structural characterization of Cyclo(leu-psi(CH₂NH)-cha-gln-trp-phe-beta-ala) using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR (600 MHz in CD₃OD) for backbone conformation analysis, focusing on chemical shifts of amide protons and α-carbons. High-resolution mass spectrometry (HRMS) with ESI or MALDI-TOF confirms molecular weight. For cyclic structure validation, MS/MS fragmentation patterns (e.g., neutral loss of CO or NH₃) are analyzed. Cross-validate with IR spectroscopy to identify non-canonical bonds like ψ(CH₂NH) .
Q. What stability assays are recommended for evaluating Cyclo(leu-psi(CH₂NH)-cha-gln-trp-phe-beta-ala) under physiological conditions?
- Methodological Answer : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via RP-HPLC and LC-MS at intervals. Compare stability to linear analogs; cyclic peptides generally exhibit enhanced resistance to proteolysis due to constrained conformations. For accelerated stability testing, use elevated temperatures (e.g., 40–50°C) and track Arrhenius kinetics .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the bioactivity of Cyclo(leu-psi(CH₂NH)-cha-gln-trp-phe-beta-ala)?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to analyze conformational stability in aqueous and lipid environments. Docking studies (AutoDock Vina) against target receptors (e.g., GPCRs) identify binding poses. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays. Discrepancies between simulation and experimental IC₅₀ values may indicate solvent effects or force field limitations .
Q. What methodologies are recommended for analyzing conformational dynamics in different solvent systems, and how do these affect bioactivity?
- Methodological Answer : Use NMR titration experiments to assess solvent-induced conformational changes (e.g., DMSO vs. CD₃OD). Circular dichroism (CD) spectroscopy reveals secondary structure shifts. Correlate solvent polarity with bioactivity using cell-based assays (e.g., cAMP inhibition). For instance, hydrophobic solvents may stabilize bioactive conformers, enhancing receptor binding affinity .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. MS/MS) for Cyclo(leu-psi(CH₂NH)-cha-gln-trp-phe-beta-ala)?
- Methodological Answer : Discrepancies often arise from sample purity or solvent interactions. Re-purify the compound and reacquire spectra under standardized conditions. If inconsistencies persist, employ heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous assignments. Cross-reference with synthetic standards or published data for analogous cyclic peptides .
Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis of Cyclo(leu-psi(CH₂NH)-cha-gln-trp-phe-beta-ala)?
- Methodological Answer : Implement quality-by-design (QbD) principles: optimize reaction parameters (temperature, coupling time) via Design of Experiments (DoE). Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring. Statistical process control (SPC) charts track critical quality attributes (CQAs) like yield and purity. Post-synthesis, employ orthogonal analytical methods (HPLC, NMR, HRMS) for batch validation .
Data-Driven Insights
-
Spectral Reference Tables :
-
Stability Data :
Ethical and Reproducibility Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
